
L-Seryl-L-prolyl-L-leucyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-prolyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: serine, proline, leucine, and alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for proline and serine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may involve automated synthesizers to streamline the process.
化学反応の分析
Types of Reactions
L-Seryl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can yield modified peptides with different amino acid sequences.
科学的研究の応用
L-Seryl-L-prolyl-L-leucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic uses, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
作用機序
The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-alanine depends on its specific biological target. Peptides can interact with enzymes, receptors, and other proteins to exert their effects. The molecular targets and pathways involved may include:
Enzyme inhibition: Binding to the active site of an enzyme to prevent its activity.
Receptor binding: Interacting with cell surface receptors to modulate signaling pathways.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
類似化合物との比較
Similar Compounds
L-Seryl-L-prolyl-L-leucyl-L-glutamamide: Another tetrapeptide with similar structure but different amino acid sequence.
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: A pentapeptide with additional amino acids and different biological activities.
Uniqueness
L-Seryl-L-prolyl-L-leucyl-L-alanine is unique due to its specific amino acid sequence, which determines its chemical properties and biological activities. The presence of serine, proline, leucine, and alanine in this specific order imparts distinct characteristics that differentiate it from other peptides.
特性
CAS番号 |
646507-19-9 |
|---|---|
分子式 |
C17H30N4O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H30N4O6/c1-9(2)7-12(14(23)19-10(3)17(26)27)20-15(24)13-5-4-6-21(13)16(25)11(18)8-22/h9-13,22H,4-8,18H2,1-3H3,(H,19,23)(H,20,24)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
InChIキー |
CDXVFGUTJZZHQC-CYDGBPFRSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



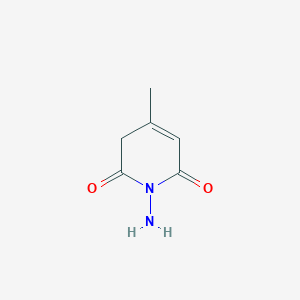


![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
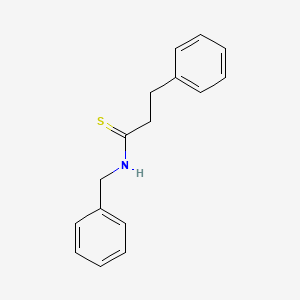
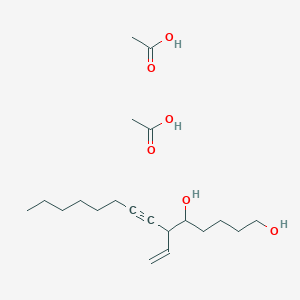

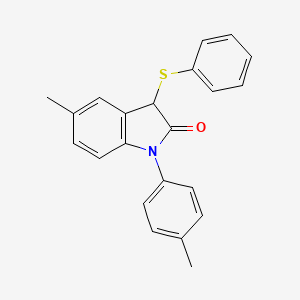
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
![(1R,2R,4R)-2-(Furan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578878.png)
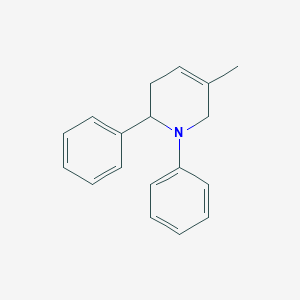
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
